molecular formula C32H50O5 B1152366 3-O-Acetyloleanderolide CAS No. 62498-83-3

3-O-Acetyloleanderolide

Cat. No.: B1152366
CAS No.: 62498-83-3
M. Wt: 514.7 g/mol
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions: 3-O-Acetyloleanderolide can be synthesized through the acetylation of oleanderolide. The reaction typically involves the use of acetic anhydride as the acetylating agent and a catalyst such as pyridine to facilitate the reaction. The reaction is carried out under controlled conditions to ensure the selective acetylation of the 3-OH group .

Industrial Production Methods: Industrial production of this compound involves the extraction of oleanderolide from the herbs of Tripterygium wilfordii, followed by its acetylation. The process includes several purification steps to obtain the compound in high purity. The final product is usually obtained as a powder and can be stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: 3-O-Acetyloleanderolide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes .

Scientific Research Applications

3-O-Acetyloleanderolide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-O-Acetyloleanderolide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating signaling pathways related to inflammation and cell proliferation. It has been shown to inhibit the activity of certain enzymes and receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness of 3-O-Acetyloleanderolide: this compound is unique due to its specific acetylation at the 3-OH position, which imparts distinct chemical and biological properties. This modification enhances its stability and bioactivity compared to its non-acetylated counterparts .

Properties

IUPAC Name

[(1S,4S,5R,8R,10S,13R,14R,16S,17S,18R)-16-hydroxy-4,5,9,9,13,20,20-heptamethyl-23-oxo-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosan-10-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H50O5/c1-19(33)36-24-10-11-28(6)20(27(24,4)5)9-12-29(7)21(28)17-23(34)32-22-18-26(2,3)13-15-31(22,25(35)37-32)16-14-30(29,32)8/h20-24,34H,9-18H2,1-8H3/t20-,21+,22+,23-,24-,28-,29+,30-,31-,32+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFSFDBPTPLSWRM-KXNUYETHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC(C45C3(CCC6(C4CC(CC6)(C)C)C(=O)O5)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2C[C@@H]([C@@]45[C@]3(CC[C@@]6([C@H]4CC(CC6)(C)C)C(=O)O5)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H50O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201267015
Record name 3β-Acetoxy-12α-hydroxyoleanan-13β,28-olide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201267015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

514.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62498-83-3
Record name 3β-Acetoxy-12α-hydroxyoleanan-13β,28-olide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62498-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3β-Acetoxy-12α-hydroxyoleanan-13β,28-olide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201267015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-O-Acetyloleanderolide
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